molecular formula C10H8ClN3O2 B1676341 Metazoxolon CAS No. 5707-73-3

Metazoxolon

Cat. No.: B1676341
CAS No.: 5707-73-3
M. Wt: 237.64 g/mol
InChI Key: PANCLGUYZXWRPW-UKTHLTGXSA-N
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Description

Metazoxolon (CAS 12005) is an isoxazoline-class fungicide with structural formula C₈H₅ClN₂O₂ . It is primarily used to control oomycete pathogens, including Phytophthora and Plasmopara species, by inhibiting critical cellular processes such as mitochondrial respiration . Field studies demonstrate its application as a soil drench, with penetration influenced by soil moisture, surfactant use, and pore structure .

Properties

CAS No.

5707-73-3

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-4-2-3-7(11)5-8/h2-5,14H,1H3

InChI Key

PANCLGUYZXWRPW-UKTHLTGXSA-N

SMILES

CC1=C(C(=O)ON1)N=NC2=CC(=CC=C2)Cl

Isomeric SMILES

CC\1=NOC(=O)/C1=N/NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC(=CC=C2)Cl

Appearance

Solid powder

Other CAS No.

5707-73-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Metazoxolon;  Metazoxolone;  PP 395;  JF 3937; 

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Functional Properties

The table below compares Metazoxolon with key analogues:

Compound Class Target Pathogens EC₉₀ (mg/L) Key Application Notes Resistance Status
This compound Isoxazoline Phytophthora, Plasmopara spp. Not explicitly reported Soil drench; efficacy enhanced with surfactants Limited resistance observed
Oxathiapiprolin Isoxazoline Oomycetes (e.g., Phytophthora) 0.885–3.36 ×10⁻³ Foliar spray; systemic translocation High risk of resistance
Drazoxolon Oxazole Powdery mildews, rusts ~0.1–1.0 Foliar application; broad-spectrum Moderate resistance
Fluoxapiprolin Isoxazoline Oomycetes Similar to oxathiapiprolin Under development; soil persistence Pending field data

Mechanistic and Field Performance Differences

  • Oxathiapiprolin : Exhibits superior potency (EC₉₀ < 0.01 mg/L) by targeting oxysterol-binding proteins (OSBP), enabling systemic movement within plants . This compound’s mode of action remains less characterized but likely involves mitochondrial disruption .
  • Drazoxolon : Unlike this compound, it controls ascomycete fungi (e.g., powdery mildews) via NADH dehydrogenase inhibition, with broader but less oomycete-specific activity .
  • Soil Dynamics : this compound’s distribution in soil is highly dependent on drench volume and soil structure, achieving maximal concentration in the top 2 cm . Oxathiapiprolin, however, penetrates deeper due to its systemic properties .

Limitations and Resistance

  • This compound: Limited efficacy against pearl millet downy mildew highlights pathogen-specific limitations .
  • Oxathiapiprolin : Rapid resistance development in Phytophthora infestans populations necessitates rotational use .
  • Cross-Resistance: No cross-resistance reported between this compound and oxathiapiprolin, suggesting distinct molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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